Gibberellin A1

概要

説明

Gibberellin A1 is a plant hormone found in Phaseolus multiflorus and has growth stimulatory activities . It reverses the inhibition of spinach stem elongation induced by plant growth retardants .

Synthesis Analysis

Gibberellin A1 is synthesized in plants and fungi, with each having different biosynthetic intermediates . For example, G. fujikuroi uses different GA biosynthetic intermediates from those in plants to produce GA 3 . Another class of GA-producing fungus, Phaeosphaeria sp. L487, synthesizes GA 1 using the same intermediates as those in plants .

Molecular Structure Analysis

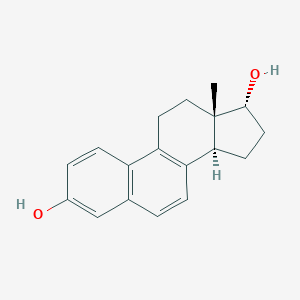

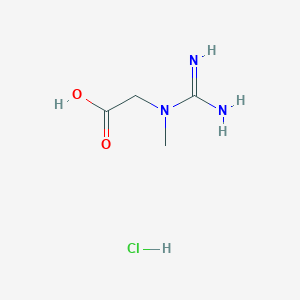

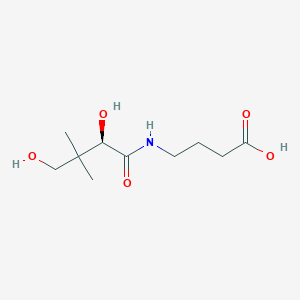

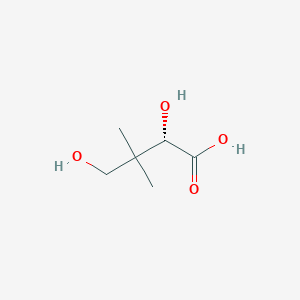

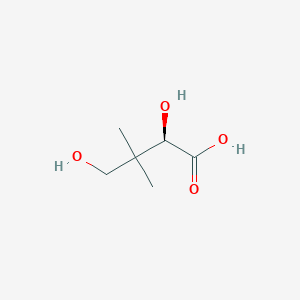

The molecular formula of Gibberellin A1 is C19H24O6 . The InChI code is InChI=1S/C19H24O6/c1-9-7-17-8-18 (9,24)5-3-10 (17)19-6-4-11 (20)16 (2,15 (23)25-19)13 (19)12 (17)14 (21)22/h10-13,20,24H,1,3-8H2,2H3, (H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 .

Chemical Reactions Analysis

Gibberellin A1 is involved in several chemical reactions. For instance, it is converted from GA 4 in germinating pollen of Pinus attenuata Lemm . Also, it is involved in the GA-induced degradation of SLENDER RICE 1 (SLR1), a DELLA protein that binds to tiller regulator MONOCULUM 1 (MOC1) preventing its degradation .

Physical And Chemical Properties Analysis

Gibberellin A1 is a solid substance soluble in Acetone:Water (1:1), DMSO, and Methanol . Its molecular weight is 348.4 .

科学的研究の応用

Improving Agronomic Performance of Crops

Gibberellins (GAs), including Gibberellin A1, are a class of tetracyclic diterpenoid phytohormones that regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The manipulation of GA status either by genetic alteration or by exogenous application of GA or GA biosynthesis inhibitors is often used to optimize plant growth and yields .

Green Revolution Genes

‘Green Revolution’ genes that can produce semidwarf, high-yielding crops were identified as GA synthesis or response genes, confirming the value of research on GAs in improving crop productivity .

Fine-Tuning of GA Metabolism

The fine-tuning of GA metabolism and signaling is a promising strategy for crop improvement . This involves the manipulation of GA status either by genetic alteration or by exogenous application of GA or GA biosynthesis inhibitors .

Role in Heterosis

Gibberellins play a positive role in rice (Oryza sativa) heterosis at the seedling developmental stage . This suggests that GAs could be used to enhance hybrid vigor, a phenomenon where the offspring outperform their parents in terms of yield and robustness.

Regulation of Plant Adaptation to Stresses

Gibberellins also regulate plant adaptation to biotic and abiotic stresses . This means that manipulating GA levels could help plants better cope with various environmental challenges, such as pests, diseases, drought, and extreme temperatures.

Role in GA-Mediated Plant Development

Gibberellins, including Gibberellin A1, have been found to play a significant role in GA-mediated plant development . This includes processes such as seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

GA Transporters

Recent studies have identified GA transporters and their roles in GA-mediated plant development . Understanding these transporters and how they work could lead to new strategies for manipulating GA levels and thereby optimizing plant growth and development .

Commercial Uses

Gibberellin A1, like other gibberellins, has commercial uses . These include its use in agriculture to promote plant growth and increase crop yields .

作用機序

Target of Action

Gibberellin A1 (GA1) is a class of tetracyclic diterpenoid phytohormones that primarily targets various aspects of plant development . These include seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . GA1 also binds to aleurone grains, which may be crucial for the primary action of the hormone .

Mode of Action

GA1 interacts with its targets by binding to specific proteins. For instance, GA1-binding to aleurone grains may involve the mobilization of reserves from the aleurone grain-spherosome complex for utilization in membrane biogenesis . Furthermore, GA1 has been found to bind to the GA receptor, GID1 protein, inhibiting the GA-mediated degradation of NGR5 protein and increasing the stability of NGR5 protein .

Biochemical Pathways

GA1 affects several biochemical pathways in plants. It synthesizes and produces hydrolases such as amylase, which aids in the germination of seeds . The hydrolases break down the macromolecules in the endosperm to provide nutrients to the embryo . GA1 also plays a role in the 2β-hydroxylation pathway, which is catalyzed by the GA 2-oxidase . This pathway is crucial for the deactivation of GA1 .

Pharmacokinetics

The pharmacokinetics of GA1 in plants involves its synthesis, distribution, metabolism, and excretion. In dwarf pea epicotyls, GA1 has been found to bind to high and intermediate molecular weight fractions, suggesting that it binds to soluble proteins .

Result of Action

The action of GA1 results in significant molecular and cellular effects. It directly stimulates the growth of the embryo and enhances seed germination . GA1 also regulates plant adaptation to biotic and abiotic stresses . Furthermore, the manipulation of GA levels, either by genetic alteration or by exogenous application of GA or GA biosynthesis inhibitors, is often used to optimize plant growth and yields .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of GA1. Light and temperature can affect plant processes by either changing the GA concentrations and/or altering the responsiveness to GA . For instance, the level of GA1 in shoots of pea dropped rapidly during the first 24 hours of de-etiolation . This suggests that light exposure can decrease GA1 levels, thereby influencing its action.

Safety and Hazards

Gibberellin A1 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Recent advances suggest that species-specific gibberellin modifications were acquired during flowering plant evolution . Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression . The potential applications of GA synthetic biology for plant development are also being discussed .

特性

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJLRLWOEMWYQK-OBDJNFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969689 | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A1 | |

CAS RN |

545-97-1 | |

| Record name | Gibberellin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Gibberellin A1 exert its effects on plant growth?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Gibberellin A1 influences cell extension in plants, particularly in shoots. This effect is intertwined with the presence of auxins, another class of plant hormones. Gibberellin A1 is believed to counteract an "inhibitory system" that limits the action of auxins on cell expansion. []

Q2: Does Gibberellin A1 act alone in regulating plant growth?

A2: Evidence suggests that Gibberellin A1's influence on cell extension depends on the presence of auxins. [] This implies a complex interplay between different hormone signaling pathways in regulating plant growth and development.

Q3: What specific developmental processes are influenced by Gibberellin A1?

A3: Gibberellin A1 plays a role in various developmental processes, including:* Stem Elongation: It promotes stem elongation in numerous plant species, including spinach. []* Seed Germination: Gibberellin A1 can break seed dormancy in species like hazel. []* Leaf Growth: It influences leaf size and shape, as demonstrated in sweet pea. []

Q4: Are there differences in how Gibberellin A1 affects different plant genotypes?

A4: Yes, studies on pea plants with different genotypes (crys and cryc) show variations in their response to Gibberellin A1 and light conditions, highlighting the influence of genetic background on Gibberellin A1's effects. []

Q5: What is the molecular formula and weight of Gibberellin A1?

A5: The molecular formula of Gibberellin A1 is C19H24O6, and its molecular weight is 348.39 g/mol. [, ]

Q6: Is there spectroscopic data available for Gibberellin A1?

A6: Yes, various spectroscopic techniques, including 1H NMR, 2H NMR, and 13C NMR, have been employed to determine the stereochemistry and isotopic labeling of Gibberellin A1 and its derivatives. []

Q7: Does the stability of Gibberellin A1 vary depending on the plant species?

A7: Research indicates that the metabolism and stability of Gibberellin A1 can differ between species. For instance, Gibberellin A1 is rapidly metabolized in cowpea leaves, while barley leaves show a different metabolic profile. []

Q8: How is Gibberellin A1 synthesized in plants?

A8: Gibberellin A1 is part of a complex biosynthetic pathway in plants. Studies using radiolabeled precursors like [14C]mevalonic acid and [17-14C]ent-kaurenoic acid have shed light on the steps involved in Gibberellin A1 biosynthesis. []

Q9: What are the key intermediates in the biosynthetic pathway leading to Gibberellin A1?

A9: Research suggests that Gibberellin A9 and Gibberellin A4 are key precursors in the fungal biosynthesis of Gibberellin A1. Feeding experiments using deuterium-labeled versions of these gibberellins have helped elucidate this pathway in the fungus Phaeosphaeria sp. L487. []

Q10: What enzymes are involved in the biosynthesis and metabolism of Gibberellin A1?

A10: Several enzymes play crucial roles in the Gibberellin A1 pathway. * GA 2-oxidases: These enzymes, such as the one encoded by the PsGA2ox2 gene in pea, convert Gibberellin A1 to Gibberellin A8. []* GA 3-oxidases: Genes like LE (PsGA3ox1) in pea are involved in the conversion of Gibberellin A20 to Gibberellin A1. []* GA 20-oxidases: The PsGA20ox1 gene in pea encodes a GA 20-oxidase, which plays a role in the earlier steps of the pathway. []

Q11: How does light affect Gibberellin A1 levels in plants?

A11: Light plays a crucial role in regulating Gibberellin A1 levels. Exposure to red, blue, or far-red light causes a rapid decrease in Gibberellin A1 levels in pea plants. This response is mediated by phytochrome A and a blue light receptor. []

Q12: What analytical techniques are used to identify and quantify Gibberellin A1 and its metabolites?

A12: Various analytical techniques have been employed to study Gibberellin A1, including:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of different gibberellins, including Gibberellin A1, in plant extracts. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with radioisotope detection, has been used to study the metabolism and transport of Gibberellin A1 in plants. [, ]* Radioisotope labeling: Using radiolabeled Gibberellin A1 ([3H]GA1) has been instrumental in understanding the uptake, metabolism, and transport of this hormone in plants. [, ]* Matrix Solid-Phase Dispersion Extraction (MSPD): Combined with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), this method provides a sensitive and efficient way to determine Gibberellin A1 levels in plant tissues. []

Q13: Have any novel analytical methods been developed specifically for Gibberellin A1?

A13: Yes, researchers have developed monoclonal antibodies specifically targeting 3β-hydroxy-gibberellins, including Gibberellin A1. These antibodies offer a valuable tool for studying the distribution and function of this hormone in plants. []

Q14: What is the significance of understanding Gibberellin A1 in an agricultural context?

A14: Gibberellin A1 plays a critical role in plant growth and development, making it a molecule of significant interest for agriculture. Understanding its biosynthesis, metabolism, and mode of action could lead to the development of new plant growth regulators or breeding strategies to improve crop yield and resilience. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)